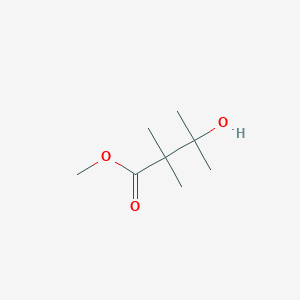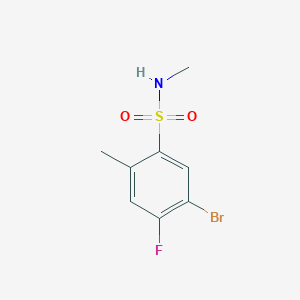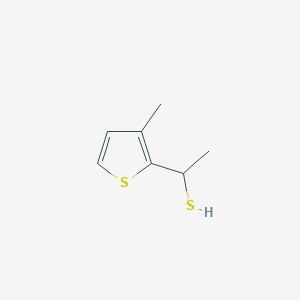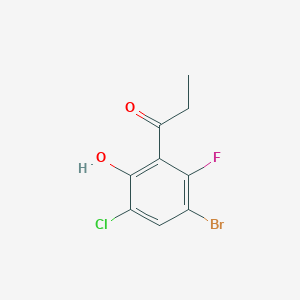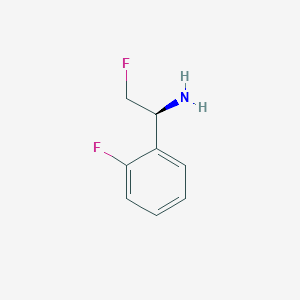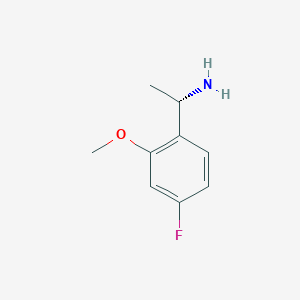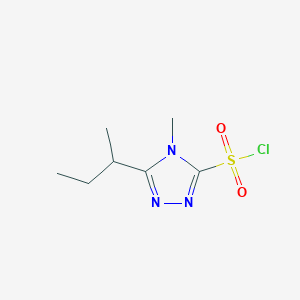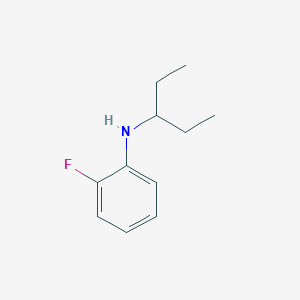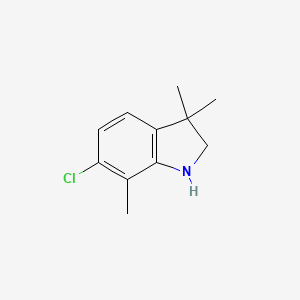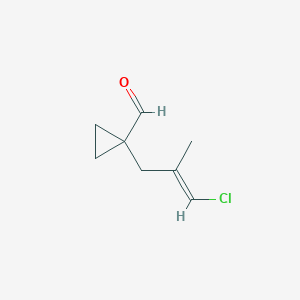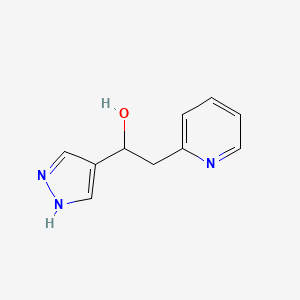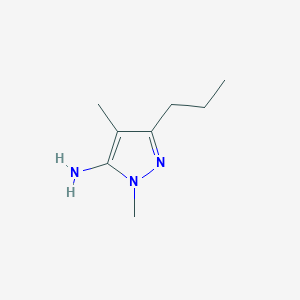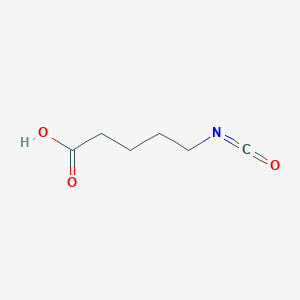
5-Isocyanatopentanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isocyanatopentanoicacid is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a pentanoic acid backbone. This compound is part of the isocyanate family, known for their high reactivity and versatility in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
5-Isocyanatopentanoicacid can be synthesized through the reaction of pentanoic acid with phosgene (COCl2) in the presence of a base. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the isocyanate .
Industrial Production Methods
Industrial production of this compound typically involves the phosgenation of pentanoic acid derivatives. This process requires stringent safety measures due to the hazardous nature of phosgene .
化学反応の分析
Types of Reactions
5-Isocyanatopentanoicacid undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Substitution: Reacts with amines to form ureas.
Common Reagents and Conditions
Alcohols: React under mild conditions to form urethanes.
Water: Reacts readily, often catalyzed by tertiary amines.
Amines: React to form substituted ureas.
Major Products
Urethanes: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Substituted Ureas: Formed from reactions with amines.
科学的研究の応用
5-Isocyanatopentanoicacid has diverse applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential as a fluorescent probe in biological systems.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the production of coatings, adhesives, and foams .
作用機序
The mechanism of action of 5-Isocyanatopentanoicacid involves its high reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity underlies its potential use in antifungal and anticancer therapies .
類似化合物との比較
Similar Compounds
Methyl Isocyanate: Similar in reactivity but more volatile and toxic.
Phenyl Isocyanate: Aromatic counterpart with different reactivity patterns.
Hexamethylene Diisocyanate: Used in polymer production, similar reactivity but different applications.
Uniqueness
5-Isocyanatopentanoicacid is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the pentanoic acid backbone. This combination makes it particularly useful in specialized applications such as the synthesis of specific polymers and biological probes .
特性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
5-isocyanatopentanoic acid |
InChI |
InChI=1S/C6H9NO3/c8-5-7-4-2-1-3-6(9)10/h1-4H2,(H,9,10) |
InChIキー |
CUFRGDUIEYIOMZ-UHFFFAOYSA-N |
正規SMILES |
C(CCN=C=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


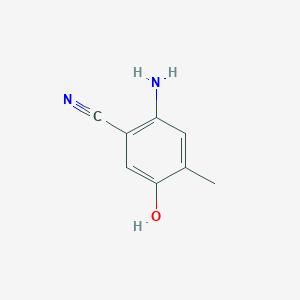
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)
